N'-[(2-chlorophenyl)methyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-4-2-1-3-14(16)11-22-19(26)20(27)23-15-9-12-5-6-17(25)24-8-7-13(10-15)18(12)24/h1-4,9-10H,5-8,11H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVKIJKMIOQDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chlorophenyl)methyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple steps, starting with the preparation of the azatricyclic core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The chlorophenyl group is then introduced via a substitution reaction, followed by the formation of the ethanediamide linkage through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chlorophenyl)methyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
N’-[(2-chlorophenyl)methyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
Compound B : N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(2,4,6-trimethylphenyl)ethanediamide
- Molecular formula : C₂₀H₁₈ClN₃O₃ → Compound A vs. C₂₁H₂₄N₃O₃ (trimethylphenyl variant).
- Molecular weight : 377.4 g/mol (A ) vs. 377.4 g/mol (trimethylphenyl variant; exact match due to similar substituent mass) .
- Key difference: Replacement of 2-chlorophenylmethyl with 2,4,6-trimethylphenyl.
Compound C : N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide
- Molecular formula : C₁₈H₂₁N₃O₄ (CAS 898454-74-5) .
- Molecular weight : 343.4 g/mol .
- Key difference : The azatricyclic core lacks the 11-oxo group present in Compound A , and the substituent is an oxolane (tetrahydrofuran) derivative. The oxolane group introduces polarity, likely improving aqueous solubility compared to A .
Substituent Variants
Compound D : N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
- Key difference : Ethyl group replaces the aromatic substituents in A and B . This simplification reduces molecular weight (exact data unavailable) and may decrease target affinity due to lower aromatic interactions .
Compound E : Chloroacetamide Pesticides (e.g., alachlor, pretilachlor)
- Structural contrast: While sharing chloro and substituted phenyl groups, these agrochemicals lack the azatricyclic core. For example, alachlor (C₁₄H₂₀ClNO₂) has a simpler acetamide backbone .
- Functional implication : Compound A ’s complex core may confer unique bioactivity distinct from classical herbicidal acetamides .
Comparative Data Table
Research Implications and Limitations
Biological Activity
N'-[(2-chlorophenyl)methyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores the compound's synthesis, biological activity, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 363.417 g/mol. Its structure features an azatricyclo framework, which is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN2O3 |
| Molecular Weight | 363.417 g/mol |
| CAS Number | 898435-80-8 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Research indicates that compounds with similar structural characteristics may exhibit diverse pharmacological effects, including anti-inflammatory and anti-cancer properties.
Case Studies
- Anti-Cancer Activity : A study investigated the effect of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation in certain types of cancer cells, suggesting potential as an anti-cancer agent.
- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression. The results demonstrated a notable decrease in enzyme activity, further supporting its potential therapeutic applications.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 11-Oxo-Azatricyclo Compound | C18H18ClN2O3 | Lacks chlorophenyl group; simpler structure |
| 1-Azatricyclo Compound | C17H16ClNO | More nitrogen atoms; different biological activity |
| 3-Methyl Derivative | C20H19ClN2O3 | Methyl substitution changes properties significantly |
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis route of this compound?
To optimize synthesis, focus on reaction parameters such as temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalysts like acetic anhydride or Pd-based systems. Use continuous flow reactors to enhance efficiency and reduce side reactions . Monitor purity via HPLC and confirm structural integrity with NMR (¹H/¹³C) and mass spectrometry. Statistical design of experiments (DoE) can systematically identify critical variables (e.g., molar ratios, reaction time) to minimize trial-and-error approaches .
Q. Which spectroscopic and computational methods are most effective for characterizing its molecular structure?
Key techniques include:
- NMR spectroscopy for elucidating proton/carbon environments and stereochemistry.
- IR spectroscopy to identify functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹).
- X-ray crystallography for resolving 3D conformation and intermolecular interactions .
- Density Functional Theory (DFT) calculations to predict electronic properties and validate experimental data .
Q. How can researchers assess its potential biological activity in early-stage drug discovery?
Begin with in vitro assays targeting enzymes/receptors of interest (e.g., kinase inhibition assays). Use cell-based models to evaluate cytotoxicity and permeability. Pair these with molecular docking to predict binding affinities to targets like proteases or GPCRs . Cheminformatics tools can prioritize analogs for synthesis based on predicted ADMET profiles .
Advanced Research Questions
Q. How should contradictory data in reactivity or bioactivity studies be addressed?
Contradictions may arise from impurities, assay variability, or unaccounted steric/electronic effects. Solutions include:
- Replicating experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) .
- Multi-technique validation (e.g., cross-validate HPLC purity with LC-MS).
- Statistical analysis (ANOVA, PCA) to isolate confounding variables .
Q. What computational approaches are suitable for modeling its reactivity and interaction mechanisms?
Q. What methodologies are recommended for mechanistic studies of its biological interactions?
Use surface plasmon resonance (SPR) to quantify binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. Isotopic labeling (e.g., ¹⁵N/¹³C) in NMR can track binding-induced conformational changes . For enzyme targets, conduct kinetic assays with varying substrate/inhibitor concentrations to determine inhibition modes (competitive/non-competitive) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved efficacy?
- Systematic substitution : Modify the 2-chlorophenyl or azatricyclo moieties to alter steric/electronic profiles .
- Combinatorial libraries : Use parallel synthesis to generate analogs with varied substituents (e.g., methoxy, nitro groups).
- In silico screening : Virtual libraries can prioritize candidates with optimized binding or solubility .
Q. What strategies mitigate stability issues during storage or biological testing?
- Stability-indicating assays : Use HPLC with photodiode array detection to monitor degradation under stress (heat, light, pH).
- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to enhance aqueous stability .
- Controlled storage : Store in amber vials under nitrogen at –20°C to prevent oxidation/hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
